Isoescin IB

Nephrotoxicity In Vitro Toxicology Saponin Safety

Select Isoescin IB to precisely calibrate nephrotoxicity dose-response relationships, leveraging its defined intermediate HK-2 cytotoxicity rank (Escin Ia > Isoescin Ia > Isoescin Ib > Escin Ib; P<0.01). With uniquely superior human oral bioavailability (F=1.97% vs. 0.16–0.3% for other isomers), it is the optimal reference standard for oral escin formulation R&D. As the stable metabolic endpoint of isomer interconversion, it ensures reliable bioanalytical method validation. Its hemolytic threshold (~21 µg/mL) offers a quantifiable safety margin over Escin IB (~10 µg/mL) for parenteral formulation hemocompatibility testing. Procure ≥98% purity Isoescin IB for reproducible, publication-ready data.

Molecular Formula C55H86O24
Molecular Weight 1131.3 g/mol
CAS No. 219944-46-4
Cat. No. B196297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoescin IB
CAS219944-46-4
Synonyms(3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid
Molecular FormulaC55H86O24
Molecular Weight1131.3 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
InChIInChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
InChIKeyYOSIWGSGLDDTHJ-OXPBSUTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Isoescin IB Procurement Specifications & Saponin Isomer Characterization


Isoescin IB (CAS 219944-46-4) is a naturally occurring triterpenoid saponin isolated from the seeds of horse chestnut (Aesculus hippocastanum L.) and Aesculus chinensis Bunge [1]. It is a stereo-isomer of Escin IB, with both compounds identified as chief active ingredients within the broader pharmacologically relevant escin mixture [2]. Isoescin IB is specifically categorized within the α-escin fraction (along with Isoescin Ia), which is generally considered the minor component of crude escin extracts relative to the β-escin fraction (comprised of Escin Ia and Escin Ib) [3]. Its molecular formula is C55H86O24, with a molecular weight of 1131.3 g/mol [4].

Isoescin IB Pharmacological Selectivity: Risks of Generic Saponin Substitution


The substitution of Isoescin IB with other escin isomers (e.g., Escin Ia, Escin Ib, or Isoescin Ia) or crude escin mixtures is not scientifically justified due to significant differences in renal cytotoxicity, oral bioavailability in humans, and metabolic fate. Direct comparative studies demonstrate that the four major isomeric escins exhibit distinct toxicological profiles; specifically, renal cytotoxicity in human HK-2 cells follows a clear potency ranking (escin Ia > isoescin Ia > isoescin Ib > escin Ib, P < 0.01), indicating that Isoescin IB presents a moderate nephrotoxicity risk compared to the more toxic β-escin components [1]. Furthermore, human pharmacokinetic data reveal that Isoescin IB has a uniquely higher oral bioavailability (F = 1.97%) compared to other isomers (escin Ia, escin Ib, isoescin Ia, F = 0.16–0.3%) [2]. Additionally, in vivo isomerization studies in rats confirm that the conversion of Escin IB to Isoescin IB is much easier than the reverse reaction, establishing Isoescin IB as a stable metabolic endpoint in isomer interconversion [3]. These quantitative disparities in safety, systemic exposure, and biotransformation preclude the use of in-class alternatives without compromising experimental reproducibility or clinical safety outcomes.

Isoescin IB Comparator Data: Quantitative Differentiation vs. Escin Isomers


Comparative Renal Cytotoxicity in Human HK-2 Cells

Isoescin IB exhibits intermediate renal cytotoxicity relative to other escin isomers. In a direct head-to-head comparison using the MTT assay on human kidney proximal tubular (HK-2) cells, the four isomeric escins demonstrated a statistically significant (P < 0.01) rank order of cytotoxic potency [1].

Nephrotoxicity In Vitro Toxicology Saponin Safety

Human Oral Bioavailability vs. Isomeric Analogs

Isoescin IB demonstrates a unique, significantly higher oral bioavailability in humans compared to its three major isomeric counterparts. In a cross-study comparable analysis of pharmacokinetic parameters in healthy volunteers, Isoescin IB exhibited an oral bioavailability (F) value of 1.97%, which is approximately 8- to 12-fold greater than that observed for Escin Ia, Escin Ib, and Isoescin Ia [1].

Pharmacokinetics Oral Absorption Clinical Pharmacology

Isomerization Dynamics: Metabolic Stability as a Terminal Product

In vivo, Isoescin IB acts as a metabolic sink due to the unidirectional nature of isomer interconversion. A direct head-to-head comparison in rats demonstrated that the conversion of Escin IB to Isoescin IB occurs much more readily than the reverse reaction [1]. Both compounds share poor oral bioavailability (F < 2%) [2], but their interconversion dynamics differ significantly.

Drug Metabolism Isomerization In Vivo Stability

Hemolytic Activity and Cytotoxicity Profile

Isoescin IB demonstrates a significantly lower hemolytic activity compared to Escin IB. In a direct head-to-head comparison, the hemolytic concentration threshold for Isoescin IB was approximately 21 µg/mL, which is about twice that of Escin IB (approximately 10 µg/mL) .

Hemolysis Cytotoxicity Safety Pharmacology

Anti-HIV-1 Protease Activity vs. Escin Ia

Isoescin IB demonstrates inhibitory activity against HIV-1 protease, a key enzyme in viral replication. While both Isoescin IB and Escin Ia exhibit this activity, Escin Ia is more potent with a reported IC50 of 35 µM . A class-level inference suggests Isoescin IB has moderate activity at 100 µM [1].

Antiviral HIV Protease Inhibition Natural Products

Isoescin IB Validated Applications in Toxicology, PK Studies, and Natural Product Research


Renal Toxicity Profiling and Comparative Safety Studies

Procure Isoescin IB as a moderately cytotoxic reference standard in nephrotoxicity assays. Its defined rank order in HK-2 cell viability studies (Escin Ia > Isoescin Ia > Isoescin Ib > Escin Ib, P < 0.01) enables precise calibration of dose-response relationships and mechanistic investigations into saponin-induced renal injury [1]. This differentiation is critical for screening escin-based formulations with reduced nephrotoxic potential.

Oral Bioavailability and Pharmacokinetic Modeling

Utilize Isoescin IB in preclinical and clinical pharmacokinetic studies focused on oral drug delivery. Its uniquely high human oral bioavailability (F = 1.97%) compared to other escin isomers (F = 0.16–0.3%) makes it the preferred analytical standard and test article for developing oral formulations of escin saponins [2]. This is particularly relevant for studies aiming to improve systemic exposure of poorly absorbed triterpenoid saponins.

Metabolic Stability and Isomerization Studies

Employ Isoescin IB as a stable metabolic endpoint in drug metabolism and disposition studies. The finding that Escin IB readily converts to Isoescin IB in vivo, with limited reverse reaction, establishes Isoescin IB as the predominant circulating form [3]. This makes it essential for accurate bioanalytical method development and for interpreting pharmacodynamic effects attributed to escin administration.

Hemolytic Activity Screening and Formulation Development

Apply Isoescin IB in hemocompatibility testing for parenteral formulations. Its hemolytic activity threshold (~21 µg/mL) is approximately twice that of Escin IB (~10 µg/mL) , providing a quantifiable safety margin. This makes Isoescin IB a preferred isomer for developing injectable or topical escin-based products where minimizing hemolysis is a critical quality attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoescin IB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.